molecular formula C25H22N6OS B2570389 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone CAS No. 1223945-39-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Cat. No. B2570389
CAS RN: 1223945-39-8
M. Wt: 454.55
InChI Key: JDHXSQFNNRAYTK-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C25H22N6OS and its molecular weight is 454.55. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Multicomponent Condensation Reactions

Research into the synthesis of pyrazoloquinolinones and triazoloquinazolinones through multicomponent condensation reactions underscores the chemical versatility and potential pharmacological applications of these compounds. Chebanov et al. (2008) explored regio- and chemoselective protocols for synthesizing these heterocycles, highlighting the influence of reaction conditions on product selectivity and the potential for generating diverse molecular architectures (Chebanov et al., 2008). Similarly, Singh et al. (2015) demonstrated the use of nickel nanoparticles in the regioselective synthesis of these derivatives, presenting an eco-friendly approach with the added advantage of catalyst reusability (Singh et al., 2015).

Antibacterial and Antifungal Activity

The synthesis of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties, as studied by Hassan (2013), reveals the potential of these compounds for antimicrobial applications. The research highlighted significant antibacterial and antifungal activity, suggesting the role of these heterocycles in developing new therapeutic agents (Hassan, 2013).

Antimicrobial Evaluation

Further studies on the synthesis and antimicrobial evaluation of heterocycles derived from quinolinyl chalcone by Hassan and Farouk (2017) contribute to the understanding of the structural-activity relationship of these compounds. Their work provides insights into designing heterocyclic compounds with enhanced antimicrobial properties (Hassan & Farouk, 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3,4-dihydroquinoline, which is synthesized from aniline and cyclohexanone. The second intermediate is 9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol, which is synthesized from p-toluidine and 3,4-dihydro-2H-pyrazolo[3,4-c]pyrazole. These two intermediates are then coupled using a thioetherification reaction to form the final product, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone.", "Starting Materials": [ { "Name": "Aniline", "Amount": "1 equivalent" }, { "Name": "Cyclohexanone", "Amount": "1 equivalent" }, { "Name": "p-toluidine", "Amount": "1 equivalent" }, { "Name": "3,4-dihydro-2H-pyrazolo[3,4-c]pyrazole", "Amount": "1 equivalent" }, { "Name": "Thionyl chloride", "Amount": "1 equivalent" }, { "Name": "Sodium hydroxide", "Amount": "1 equivalent" }, { "Name": "Sodium bicarbonate", "Amount": "1 equivalent" }, { "Name": "Ethyl acetate", "Amount": "1 equivalent" }, { "Name": "Methanol", "Amount": "1 equivalent" }, { "Name": "Acetic acid", "Amount": "1 equivalent" } ], "Reaction": [ { "Step": "Synthesis of 3,4-dihydroquinoline", "Reactants": [ "Aniline", "Cyclohexanone", "Sodium hydroxide", "Ethyl acetate", "Methanol" ], "Conditions": "Heating and refluxing", "Products": [ "3,4-dihydroquinoline" ] }, { "Step": "Synthesis of 9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol", "Reactants": [ "p-toluidine", "3,4-dihydro-2H-pyrazolo[3,4-c]pyrazole", "Thionyl chloride", "Sodium bicarbonate", "Ethyl acetate" ], "Conditions": "Heating and refluxing", "Products": [ "9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol" ] }, { "Step": "Coupling of intermediates to form final product", "Reactants": [ "3,4-dihydroquinoline", "9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3-thiol", "Acetic acid" ], "Conditions": "Heating and stirring", "Products": [ "1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone" ] } ] }

CAS RN

1223945-39-8

Product Name

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(p-tolyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone

Molecular Formula

C25H22N6OS

Molecular Weight

454.55

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]ethanone

InChI

InChI=1S/C25H22N6OS/c1-17-8-10-18(11-9-17)20-15-22-24-26-27-25(30(24)13-14-31(22)28-20)33-16-23(32)29-12-4-6-19-5-2-3-7-21(19)29/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3

InChI Key

JDHXSQFNNRAYTK-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4SCC(=O)N5CCCC6=CC=CC=C65)C3=C2

solubility

not available

Origin of Product

United States

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